molecular formula C9H11NO3S B13197690 5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde

5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde

Cat. No.: B13197690
M. Wt: 213.26 g/mol
InChI Key: PQVOTEIXEBVZSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde involves the reaction of thiomorpholine with furan-2-carbaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde include:

Uniqueness

What sets this compound apart from similar compounds is its unique molecular structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

5-(1-oxo-1,4-thiazinan-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C9H11NO3S/c11-7-8-1-2-9(13-8)10-3-5-14(12)6-4-10/h1-2,7H,3-6H2

InChI Key

PQVOTEIXEBVZSI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CCN1C2=CC=C(O2)C=O

Origin of Product

United States

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